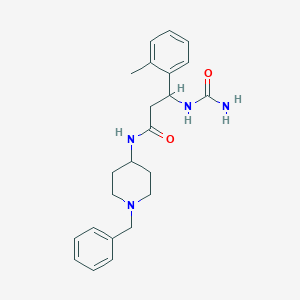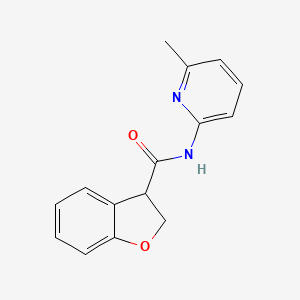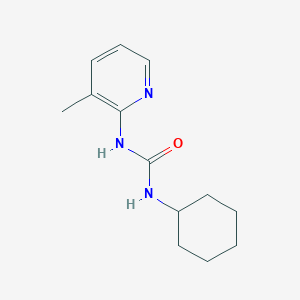![molecular formula C20H20N2OS B7562943 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine, also known as DPM, is a chemical compound that has been widely used in scientific research. DPM is a thiazolylmorpholine derivative that has been shown to exhibit potent inhibitory activity against several enzymes and receptors.
Mecanismo De Acción
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine exerts its inhibitory activity by binding to the active site of enzymes and receptors. It has been shown to interact with the ATP-binding site of protein kinase CK2 and inhibit its activity. This compound also binds to the active site of histone deacetylases and inhibits their enzymatic activity. Furthermore, this compound has been shown to bind to cannabinoid receptors and inhibit their signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-proliferative activity against cancer cells. It has been shown to induce apoptosis and inhibit cell migration and invasion. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine is its high potency and selectivity towards its target enzymes and receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the use of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine in scientific research. One potential application is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another potential application is the use of this compound as a tool compound for the study of epigenetic modifications. Furthermore, this compound could be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine involves the condensation reaction of 4,5-diphenyl-2-thiohydantoin and 4-chloromethylmorpholine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 138-140°C.
Aplicaciones Científicas De Investigación
4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively used in scientific research as a tool compound for various biological studies. It has been shown to inhibit the activity of several enzymes and receptors, including protein kinase CK2, histone deacetylases, and cannabinoid receptors. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
4-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMOECZQQWTNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)
![1-Cyclopentyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7562880.png)

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![N-[3-(dimethylamino)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B7562923.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)

![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)